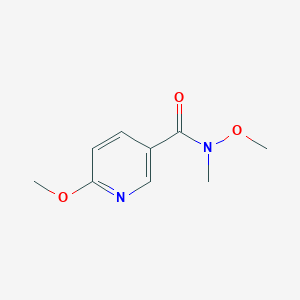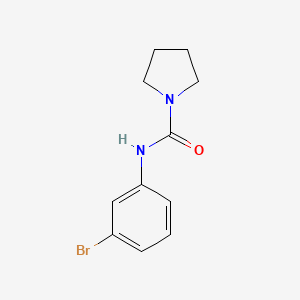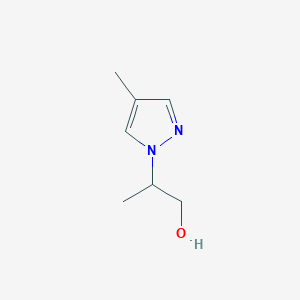![molecular formula C10H13ClFNO2 B1463338 Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride CAS No. 1193390-44-1](/img/structure/B1463338.png)
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride
描述
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride is a chemical compound with the molecular formula C10H12FNO2•HCl. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a fluorophenyl group, making it a valuable tool in various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride typically involves the reaction of 3-fluorobenzylamine with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, forming the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce primary amines or alcohols .
科学研究应用
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in the development of new drugs, is ongoing.
Industry: It is used in the production of various chemical products and intermediates
作用机制
The mechanism of action of Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride involves its interaction with specific molecular targets. The fluorophenyl group allows it to bind to certain enzymes or receptors, inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .
相似化合物的比较
Similar Compounds
- Methyl 2-amino-2-(3-fluorophenyl)acetate hydrochloride
- Methyl 2-{[(4-fluorophenyl)methyl]amino}acetate hydrochloride
- Methyl 2-{[(3-chlorophenyl)methyl]amino}acetate hydrochloride
Uniqueness
Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate hydrochloride is unique due to the presence of the 3-fluorophenyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in studies involving fluorine chemistry and its effects on molecular interactions .
属性
IUPAC Name |
methyl 2-[(3-fluorophenyl)methylamino]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2.ClH/c1-14-10(13)7-12-6-8-3-2-4-9(11)5-8;/h2-5,12H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLIETMXZLSDAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC1=CC(=CC=C1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{3-[(Methylamino)methyl]piperidin-1-yl}ethanol](/img/structure/B1463259.png)
![1-Tert-butyl-4-[(methylamino)methyl]pyrrolidin-2-one](/img/structure/B1463260.png)
![N-[(4-methylphenyl)methyl]-2,3-dihydro-1H-inden-1-amine hydrochloride](/img/structure/B1463262.png)
![4-[(4-Methoxypiperidin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B1463263.png)





![[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]acetonitrile](/img/structure/B1463273.png)

![2-(4-Chloro-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1463278.png)
